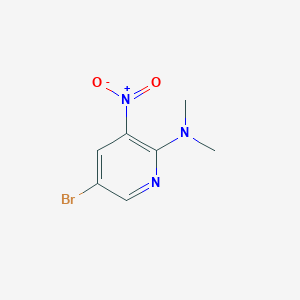

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Descripción

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS: 1040682-46-9) is a pyridine derivative with the molecular formula C₇H₈BrN₃O₂ and a molecular weight of 246.06 g/mol . Its structure features a bromine atom at the 5-position, a nitro group at the 3-position, and a dimethylamine substituent at the 2-position of the pyridine ring. The compound is a solid with a SMILES string CN(C)c1ncc(Br)cc1[N+]([O-])=O and is marketed by Sigma-Aldrich as part of a collection of unique chemicals for early-stage research .

Propiedades

IUPAC Name |

5-bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVATVPNHSUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649799 | |

| Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-46-9 | |

| Record name | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Summary (From Patent CN106187867A):

| Step | Reagents/Conditions | Description |

|---|---|---|

| S1 | 2-amino-5-bromopyridine + acetic acid | Stir to form material system |

| S2 | Slow addition of peracetic acid | Oxidation of amino to nitro group |

| S3 | Distillation under reduced pressure | Remove acetic acid by-product |

| S4 | Cooling, addition of water, pH adjustment | Neutralize to alkaline pH, filter, dry product |

- Temperature controlled below 30°C during oxidation to prevent decomposition.

- Molar ratio of 2-amino-5-bromopyridine to peracetic acid ranges from 1:1 to 1:10.

- The process yields high purity 2-nitro-5-bromopyridine with improved safety and scalability.

N,N-Dimethylation of the Amino Group

The amino group at the 2-position is converted to the N,N-dimethylamino moiety typically by methylation reactions.

Typical Procedure:

- Use methyl iodide or dimethyl sulfate as methylating agents.

- Silver carbonate or other bases can be used to facilitate methylation.

- Reaction performed in solvents like chloroform or tetrahydrofuran (THF) at ambient temperature or slightly elevated temperatures.

- Purification by column chromatography yields the N,N-dimethylated product.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-bromo-3-nitropyridin-2-one + methyl iodide + Ag2CO3 | Stir at room temperature for 2 days | 42 | Purified by column chromatography |

Alternative Synthetic Routes Involving Directed Metalation and Cross-Coupling

A more advanced synthetic approach involves:

- Protection of the amino group with a directing group (e.g., N,N-dimethylformimidamide).

- Selective replacement of bromine substituents via organometallic reagents (e.g., methyl zinc compounds) catalyzed by nickel complexes.

- Hydrolysis to regenerate the free amine.

This method allows precise substitution patterns and is useful for complex derivatives.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine | Peracetic acid, acetic acid, <30°C | High yield, mild conditions, scalable | Requires careful temperature control |

| N,N-Dimethylation | Methyl iodide, silver carbonate, CHCl3, RT | Straightforward, good selectivity | Moderate yield, long reaction time |

| Electrochemical Bromination | Hydrobromic acid, platinum electrodes, alkaline, RT | Environmentally friendly, high yield | Requires electrochemical setup |

| Directed Metalation & Cross-Coupling | Nickel catalyst, methyl zinc reagents, directing group | High regioselectivity, versatile | More complex, requires organometallic reagents |

Research Findings and Optimization Notes

- Controlling temperature during nitration and oxidation steps is critical to avoid over-nitration or decomposition.

- Use of peracetic acid as an oxidant is safer and more efficient than traditional nitration mixtures.

- Electrochemical bromination offers a green alternative to hazardous bromine reagents.

- Dimethylation requires excess methylating agent and base to drive the reaction to completion.

- Monitoring by TLC, HPLC, and NMR is essential to ensure reaction progress and purity.

- Advanced spectroscopic techniques (¹H/¹³C NMR, HRMS, X-ray crystallography) confirm substitution patterns and purity.

Análisis De Reacciones Químicas

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, where the dimethylamine group can be oxidized to form N-oxide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 5-azido-N,N-dimethyl-3-nitropyridin-2-amine.

Aplicaciones Científicas De Investigación

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a halogenated heterocyclic compound with the molecular formula and a molecular weight of 246.06 g/mol, is utilized in scientific research for various applications. This compound features a bromine atom, a nitro group, and two dimethylamino groups, which contribute to its reactivity and biological activity.

Scientific Research Applications

This compound is a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds. It is also valuable in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemistry this compound serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. The synthesis of this compound typically involves the bromination of N,N-dimethyl-3-nitropyridin-2-amine. A common method includes reacting 3-nitropyridin-2-amine with bromine in the presence of a suitable solvent and catalyst.

Biology The compound is used to study enzyme inhibitors and as a probe in biochemical assays.

Industry The compound is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Indole derivatives, which can be synthesized using 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Chemical Reactions

This compound undergoes several chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as sodium azide, potassium thiocyanate, and amines.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

- Oxidation Reactions: The dimethylamine group can be oxidized to form N-oxide derivatives.

Biological Activities

This compound exhibits diverse biological activities, making it valuable in medicinal chemistry.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Effects

Several studies have explored the anticancer potential of nitropyridine derivatives. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cell lines. Molecular docking studies suggest that this compound may bind to specific proteins involved in cancer pathways, inhibiting their activity.

Case Studies

- Anticancer Activity: A study demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Activity: In a comparative study, this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated it could serve as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a class of halogenated nitroaminopyridines. Key analogs and their distinguishing features include:

Key Observations :

- Dimethylamine vs.

- Positional Isomerism : The placement of methyl groups (e.g., 4-position in CAS 155790-01-5 vs. 6-position in 5-bromo-N,6-dimethylpicolinamide) influences electronic effects and crystallinity .

Enzyme Inhibition ():

Analogous compounds (e.g., 3i–3q in ) exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values influenced by substituents:

- Electron-Withdrawing Groups : Nitro and bromo groups enhance electrophilicity, improving binding to enzyme active sites.

- Aryl Substituents : Bulky groups (e.g., naphthalen-1-yl in 3q) may reduce activity due to steric hindrance .

Serotonin Receptor Modulation ():

Actividad Biológica

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS Number: 1040682-46-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, reactivity, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The empirical formula of this compound is CHBrNO, with a molecular weight of 246.06 g/mol. The compound features a bromine atom, a nitro group, and two dimethylamino groups, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to participate in redox reactions and interact with various biological macromolecules. The nitro group is particularly important as it can undergo reduction to form amines, which may enhance the compound's interaction with target proteins or enzymes. The bromine atom facilitates nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exert therapeutic effects.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Effects

Several studies have explored the anticancer potential of nitropyridine derivatives. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cell lines. For instance, molecular docking studies suggest that this compound may bind to specific proteins involved in cancer pathways, inhibiting their activity .

Case Studies

- Anticancer Activity : A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : In a comparative study of different nitro-substituted pyridines, this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics.

Data Table: Biological Activity Summary

Q & A

Q. Response Surface Analysis :

- Use ANOVA to identify significant interactions (e.g., temperature × catalyst loading).

- Prioritize factors with p-values <0.05 for iterative optimization .

What safety protocols are critical when handling nitro- and bromo-substituted pyridines?

Q. Hazard Mitigation Strategies

- Explosivity Risks : Nitro groups require cold storage (<25°C) and avoidance of shock/friction .

- Bromine Handling : Use fume hoods, PPE (gloves, goggles), and neutralize spills with Na₂S₂O₃ .

- Waste Disposal : Segregate halogenated waste and follow EPA guidelines for nitro compounds .

How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Comparative Reactivity Analysis

Substituents alter electron density and steric hindrance:

| Substituent | Electronic Effect | Reactivity in Suzuki Coupling |

|---|---|---|

| -NO₂ (Position 3) | Strongly EW | Enhances oxidative addition |

| -Br (Position 5) | Moderately EW | Facilitates transmetallation |

| -N(CH₃)₂ | ED | Reduces Pd coordination |

Q. Experimental Validation :

- Compare reaction rates with Pd(PPh₃)₄ vs. PdCl₂(dppf). ED groups may require stronger oxidative conditions .

What are the best practices for archiving and reproducing spectral data for this compound?

Q. Data Integrity Measures

- Digital Archiving : Use platforms like PubChem or institutional repositories to store raw NMR, IR, and MS files .

- Metadata Inclusion : Document solvent, instrument parameters (e.g., NMR frequency), and calibration standards .

- Reproducibility : Share detailed synthetic protocols (e.g., step-wise gradients in HPLC purification) via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.